tert-butyl N-[(3-amino-5-fluorophenyl)methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[(3-amino-5-fluorophenyl)methyl]carbamate: is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a tert-butyl group, an amino group, and a fluorophenyl group, making it a versatile molecule for various synthetic and research purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3-amino-5-fluorophenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-amino-5-fluorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or tetrahydrofuran .
Industrial Production Methods: The use of tert-butyl carbamate as a protecting group is advantageous due to its stability and ease of removal under mild acidic conditions .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, alkoxides.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or alkoxylated products.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[(3-amino-5-fluorophenyl)methyl]carbamate is used as an intermediate in the synthesis of various organic compounds.
Biology: In biological research, this compound is utilized in the study of enzyme inhibition and protein interactions. Its ability to form stable complexes with biological macromolecules makes it a valuable tool for probing biochemical pathways .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is studied for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators .
Industry: Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial processes, including polymer synthesis and surface modification .
Mechanism of Action
The mechanism of action of tert-butyl N-[(3-amino-5-fluorophenyl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic activity. Additionally, it can modulate receptor function by interacting with receptor binding sites, altering signal transduction pathways .
Comparison with Similar Compounds
- tert-Butyl N-(2-amino-5-fluorophenyl)carbamate
- tert-Butyl N-(3-amino-4-fluorophenyl)carbamate
- tert-Butyl N-(3-amino-5-chlorophenyl)carbamate
Comparison: Compared to similar compounds, tert-butyl N-[(3-amino-5-fluorophenyl)methyl]carbamate is unique due to the specific positioning of the amino and fluorine groups on the phenyl ring. This unique arrangement imparts distinct chemical and biological properties, making it more effective in certain applications, such as enzyme inhibition and receptor modulation .
Properties
IUPAC Name |
tert-butyl N-[(3-amino-5-fluorophenyl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O2/c1-12(2,3)17-11(16)15-7-8-4-9(13)6-10(14)5-8/h4-6H,7,14H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVJTLMOYGYABV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CC(=C1)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.